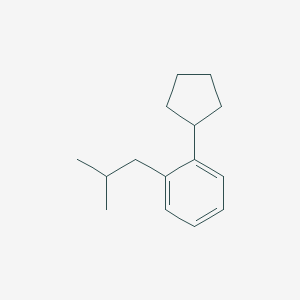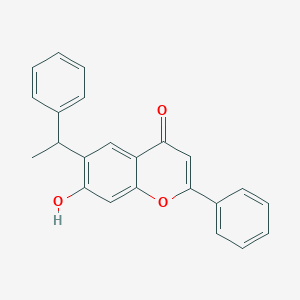
7-Hydroxy-2-phenyl-6-(1-phenylethyl)-4H-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxy-2-phenyl-6-(1-phenylethyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of flavonoids Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-2-phenyl-6-(1-phenylethyl)-4H-chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions One common method involves the reaction of 2-hydroxyacetophenone with benzaldehyde in the presence of a base, followed by cyclization to form the chromenone core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-2-phenyl-6-(1-phenylethyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the chromenone core can be reduced to form an alcohol.
Substitution: The phenyl and phenylethyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
7-Hydroxy-2-phenyl-6-(1-phenylethyl)-4H-chromen-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in mechanistic studies.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 7-Hydroxy-2-phenyl-6-(1-phenylethyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways. Its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also modulate signaling pathways involved in inflammation and cell proliferation, contributing to its anti-inflammatory and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-2-phenyl-4H-chromen-4-one: Lacks the phenylethyl group, which may affect its biological activity.
2-Phenyl-4H-chromen-4-one: Lacks both the hydroxyl and phenylethyl groups, resulting in different chemical and biological properties.
6-(1-Phenylethyl)-4H-chromen-4-one: Lacks the hydroxyl group, which may influence its reactivity and interactions.
Uniqueness
7-Hydroxy-2-phenyl-6-(1-phenylethyl)-4H-chromen-4-one is unique due to the presence of both the hydroxyl and phenylethyl groups, which contribute to its distinct chemical reactivity and potential biological activities. The combination of these functional groups enhances its versatility in various applications, making it a valuable compound for scientific research.
Properties
CAS No. |
65750-21-2 |
|---|---|
Molecular Formula |
C23H18O3 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
7-hydroxy-2-phenyl-6-(1-phenylethyl)chromen-4-one |
InChI |
InChI=1S/C23H18O3/c1-15(16-8-4-2-5-9-16)18-12-19-21(25)13-22(17-10-6-3-7-11-17)26-23(19)14-20(18)24/h2-15,24H,1H3 |
InChI Key |
JRUAGEPYOPKIHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=C(C=C3C(=C2)C(=O)C=C(O3)C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




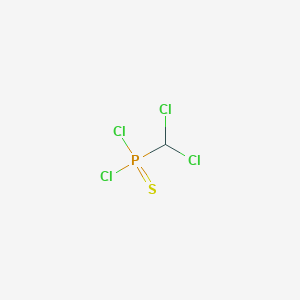
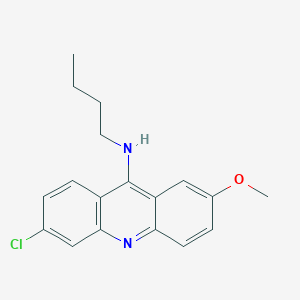
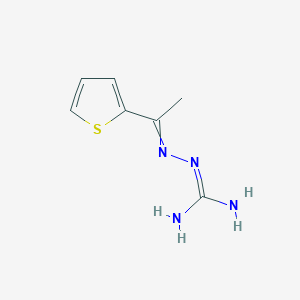
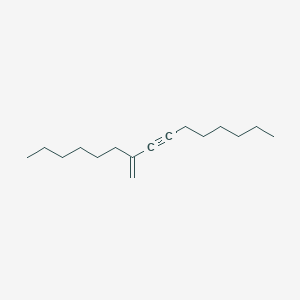
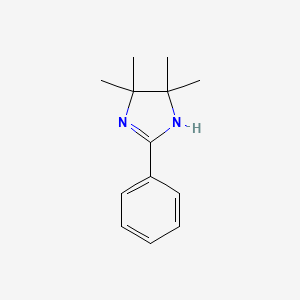
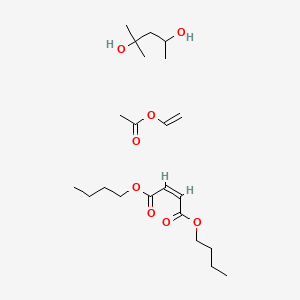


![1,2,5-Oxadiazole-3,4-diylbis[(4-chlorophenyl)methanone]](/img/structure/B14473790.png)

